Malonamide, 2-(hydroxyimino)-
Overview
Description
Malonamide, 2-(hydroxyimino)-: is an organic compound with the molecular formula C3H5N3O3 It is a derivative of malonamide, characterized by the presence of a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-Component Reactions: One common method for synthesizing malonamide derivatives involves a one-pot, five-component condensation reaction.
Aromatization-Hydrolysis Reaction: Another method involves using 2-(cyclohexylene) malononitrile as a raw material, which undergoes an aromatization-hydrolysis reaction under the effects of an oxidizer and water to produce 2-arylmalonamide.
Industrial Production Methods: The industrial production of malonamide derivatives often involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and cost-effectiveness. The methods mentioned above are scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Malonamide, 2-(hydroxyimino)- can undergo oxidation reactions, where the hydroxyimino group is oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Malonamide derivatives are used as intermediates in the synthesis of complex organic molecules.
Catalysis: They serve as ligands in catalytic reactions.
Biology:
Antimicrobial Agents: Some derivatives exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus.
Enzyme Inhibitors: They are used in the design of inhibitors for enzymes like factor Xa and cholinesterases.
Medicine:
Cancer Therapy: Certain derivatives act as multi-targeted kinase inhibitors for cancer treatment.
Alzheimer’s Disease: They are investigated as γ-secretase inhibitors for the treatment of Alzheimer’s disease.
Industry:
Mechanism of Action
The mechanism of action of malonamide, 2-(hydroxyimino)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Metal Coordination: In metal extraction processes, the compound coordinates with metal ions through its nitrogen and oxygen atoms, facilitating their separation from aqueous solutions.
Comparison with Similar Compounds
Malonamide: The parent compound, lacking the hydroxyimino group.
N,N’-Diphenylmalonamide: A derivative with phenyl groups attached to the nitrogen atoms.
Glycinamide: A structurally similar compound with a glycine moiety instead of the malonamide backbone.
Uniqueness:
Hydroxyimino Group: The presence of the hydroxyimino group in malonamide, 2-(hydroxyimino)- imparts unique reactivity and binding properties, distinguishing it from other malonamide derivatives.
Enhanced Activity: The hydroxyimino group enhances the compound’s ability to participate in oxidation and reduction reactions, as well as its potential as an enzyme inhibitor and metal chelator
Biological Activity
Malonamide, 2-(hydroxyimino)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
Malonamide, 2-(hydroxyimino)- has the chemical formula CHNO. Its structure includes a hydroxylamine group, which contributes to its reactivity and biological interactions. The presence of the malonamide moiety is significant in enhancing the compound's pharmacological properties, including selectivity and potency against specific biological targets.
Research indicates that malonamide derivatives exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, studies have shown that malonamide compounds can inhibit factors such as factor Xa (fXa) and thrombin, which are crucial in the coagulation cascade. The malonamide linker enhances the binding affinity and selectivity compared to traditional glycinamide linkers, making these compounds promising candidates for antithrombotic therapies .
Table 1: Inhibition Constants (K) of Malonamide Derivatives Against fXa and Thrombin
Compound | K (fXa) μM | K (Thrombin) μM |
---|---|---|
19h | 0.5 | 10 |
22b | 0.8 | 12 |
4a | 25.6 | 24.1 |
4b | 25.6 | 24.1 |
The data show that compounds like 19h exhibit significantly lower K values against fXa, indicating higher potency compared to others.
Antidepressant and Anxiolytic Effects
In addition to anticoagulant properties, malonamide derivatives have been investigated for their neuropharmacological effects. One study highlighted that certain malonamide compounds demonstrated antidepressant-like effects in animal models through mechanisms involving voltage-gated sodium channels rather than traditional pathways like GABA or serotonin receptor modulation .
Table 2: Behavioral Effects of Malonamide Derivatives in Animal Models
Compound | Dose (mg/kg) | Tail Suspension Test | Forced Swimming Test | Plus Maze Test |
---|---|---|---|---|
A | 0.3 | Significant | Significant | Anxiolytic |
B | 10 | Moderate | Moderate | No effect |
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of malonamide derivatives:
- Antithrombotic Activity : A series of malonamide derivatives were synthesized and evaluated for their ability to inhibit fXa and thrombin. The study concluded that the structural modifications significantly impacted their potency and selectivity .
- Neuroprotective Potential : Another study examined the neuroprotective effects of selected malonamide derivatives against neurodegenerative diseases like Alzheimer’s. Certain compounds showed promising results in inhibiting cholinesterase enzymes, which are relevant targets for Alzheimer's treatment .
- Antidepressant Activity : Research into the antidepressant-like effects revealed that specific malonamide compounds could effectively reduce depressive behaviors in animal models without acting on traditional neurotransmitter systems .
Properties
IUPAC Name |
2-hydroxyiminopropanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3/c4-2(7)1(6-9)3(5)8/h9H,(H2,4,7)(H2,5,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGAUKVBFJZEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221943 | |
Record name | Malonamide, 2-(hydroxyimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71721-66-9 | |
Record name | Malonamide, 2-(hydroxyimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonamide, 2-(hydroxyimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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